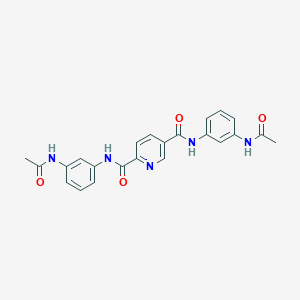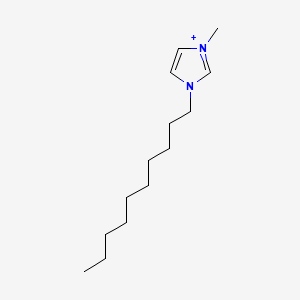
Strychnobrasiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Vibrational, Structural, and Electronic Properties
- Strychnobrasiline has been studied for its structural, vibrational, and electronic properties using DFT calculations and molecular docking studies. These studies are important for understanding the molecular characteristics of strychnobrasiline and its derivatives, and they also indicate potential antineoplastic activity (Costa, Oliveira, Costa, & Pinheiro, 2017).
Chloroquine-Potentiating Action Against Malaria
- Strychnobrasiline has shown potential in enhancing the effectiveness of chloroquine against chloroquine-resistant strains of Plasmodium malaria. This suggests its use in antimalarial therapies (Rasoanaivo et al., 1994).
Antimalarial Drug Development
- Research has been conducted on the synthesis of strychnobrasiline derivatives as modulators of chloroquine resistance in Plasmodium falciparum, indicating its potential in developing antimalarial drugs (Trigalo et al., 1999).
Synthesis and Activity Enhancement
- Studies on synthesizing strychnobrasiline derivatives have been conducted to enhance its activity, particularly in relation to antimalarial properties. This includes efforts to increase the in vitro antiplasmodial activity (Razafimahefa et al., 2005).
Pharmacodynamics in Traditional Medicine
- Strychnobrasiline has been investigated for its pharmacodynamic properties, especially in the context of its traditional uses in medicine, showing its potential in various biological effects including antimicrobial, antitumor, and antihypertensive properties (Rasoanaivo, Ratsimamanga-Urverg, & Frappier, 1996).
Derivative Isolation and Characterization
- A new derivative of strychnobrasiline has been isolated and characterized, expanding the understanding of the chemical diversity and potential applications of strychnobrasiline and its derivatives (Belem-Pinheiro et al., 2002).
properties
CAS RN |
34227-00-4 |
|---|---|
Product Name |
Strychnobrasiline |
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(9S,10R,13R,14E,21R)-8-acetyl-13,16-dimethyl-12-oxa-8,16-diazapentacyclo[8.8.3.01,9.02,7.014,21]henicosa-2,4,6,14-tetraen-19-one |
InChI |
InChI=1S/C22H26N2O3/c1-13-16-11-23(3)9-8-22-18-6-4-5-7-19(18)24(14(2)25)21(22)17(12-27-13)15(16)10-20(22)26/h4-7,11,13,15,17,21H,8-10,12H2,1-3H3/b16-11-/t13-,15+,17-,21+,22?/m1/s1 |
InChI Key |
XZIACDKZDCVKKQ-UJBRFIQFSA-N |
Isomeric SMILES |
C[C@@H]1/C/2=C/N(CCC34[C@H]([C@@H]([C@H]2CC3=O)CO1)N(C5=CC=CC=C45)C(=O)C)C |
SMILES |
CC1C2=CN(CCC34C(C(C2CC3=O)CO1)N(C5=CC=CC=C45)C(=O)C)C |
Canonical SMILES |
CC1C2=CN(CCC34C(C(C2CC3=O)CO1)N(C5=CC=CC=C45)C(=O)C)C |
synonyms |
1-acetyl-20,21-didehydro-17,19-epoxy-4-methyl-3,4-secocuran-3-one strychnobrasiline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1227696.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)
![3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester](/img/structure/B1227702.png)



![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
![4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B1227711.png)
![1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea](/img/structure/B1227713.png)
![2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)
![3-[[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1227716.png)
![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)

